1-Cyclooctylcyclopropan-1-amine
Description
General Context of Amines as Nucleophiles and Building Blocks
Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. This electron pair is the cornerstone of their chemical reactivity, rendering them excellent nucleophiles and bases. merckmillipore.comnih.gov A nucleophile is an entity that is attracted to and attacks a positive or slightly positive part of another molecule. nih.gov The lone pair on the nitrogen atom in amines allows them to readily participate in reactions with electrophiles, which are electron-deficient species. merckmillipore.com
This inherent nucleophilicity makes amines indispensable building blocks in organic synthesis. Their reactions are central to the formation of a multitude of other functional groups. For instance, amines react with acyl chlorides or acid anhydrides in a process called acylation to form amides, a key linkage in peptides and many pharmaceuticals. nih.gov They also undergo nucleophilic substitution reactions with alkyl halides to yield more complex amines. merckmillipore.comaip.org Furthermore, their reaction with aldehydes and ketones leads to the formation of imines, which are versatile intermediates for creating new carbon-nitrogen bonds. ontosight.ai The ability of amines to act as versatile nucleophilic synthons is a foundational principle in the construction of complex organic molecules, including a wide array of pharmaceuticals, agrochemicals, and materials. merckmillipore.comchemicalbook.com
Significance of Cyclopropane (B1198618) Motifs in Molecular Design
The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its unique geometry and electronic structure impart a range of desirable properties to molecules, making it a highly sought-after motif in molecular design, particularly in medicinal chemistry. acs.orgacs.org The high degree of ring strain in cyclopropanes results in C-C bonds with significant π-character, influencing the molecule's conformation and electronic properties. tcichemicals.com
Incorporating a cyclopropane ring into a molecule can have several beneficial effects. It can introduce conformational rigidity, helping to lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target. acs.org This pre-organization can lead to an entropically more favorable binding event and thus, higher potency. acs.org The cyclopropyl (B3062369) group can also serve as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a double bond, to fine-tune a molecule's properties. For example, replacing an ethyl group, which is susceptible to metabolic oxidation, with a cyclopropyl group can enhance the metabolic stability of a drug. acs.org Moreover, the introduction of a cyclopropane moiety can influence a molecule's lipophilicity, solubility, and pKa, all of which are critical parameters in drug design. acs.orgtcichemicals.com Consequently, cyclopropane rings are found in numerous approved drugs for treating a wide range of conditions, including viral infections and cancer. acs.orgresearchgate.net
Conceptual Framework for Investigating 1-Cyclooctylcyclopropan-1-amine
While specific research findings on this compound are not extensively documented in publicly available literature, a conceptual framework for its investigation can be constructed based on the established principles of its constituent parts: the cyclopropylamine (B47189) core and the cyclooctyl substituent.
The core of the molecule is a 1-substituted cyclopropylamine. Cyclopropylamines are a recognized class of compounds that merge the unique steric and electronic features of the cyclopropane ring with the nucleophilic character of the amine group. nih.gov They are valuable synthetic intermediates and are found in various biologically active molecules. nih.govnih.gov The synthesis of such compounds can be approached through various established methods, including the Kulinkovich reaction on nitriles or the Curtius rearrangement of cyclopropanecarboxylic acids. nih.govnih.gov For instance, a scalable synthesis for the structurally related (1-cyclopropyl)cyclopropylamine has been developed, proceeding from a carboxylic acid via a Curtius degradation. nih.gov
Therefore, the investigation of this compound would be a study in the interplay between these two components. Key research questions would revolve around how the cyclooctyl group modifies the nucleophilicity of the amine, its potential as a building block in more complex structures, and what unique conformational and physicochemical properties arise from the combination of a large cycloalkyl ring with a small, strained cyclopropylamine unit.
Table of Physicochemical Properties of Cyclopropylamine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Cyclopropylamine | C₃H₇N | 57.09 | 48 - 50 | 0.82 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 134.5 | 0.866 |
| Cyclooctane (B165968) | C₈H₁₆ | 112.21 | 151 | 0.834 |
This table presents data for the parent cyclopropylamine and related cycloalkane/cycloalkylamine for comparative purposes. merckmillipore.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-cyclooctylcyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c12-11(8-9-11)10-6-4-2-1-3-5-7-10/h10H,1-9,12H2 |
InChI Key |
NTDAZDRIFNHOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2(CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclooctylcyclopropan 1 Amine
Direct Synthetic Pathways to the Primary Amine
Direct synthetic routes focus on introducing the amine functionality onto a 1-cyclooctylcyclopropane core. These methods are advantageous when the core carbocyclic structure is readily accessible.
Reductive Amination Strategies from Cyclooctylcyclopropyl Ketone Precursors
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgd-nb.info This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org For the synthesis of 1-cyclooctylcyclopropan-1-amine, the key precursor is cyclooctyl cyclopropyl (B3062369) ketone.
The synthesis of this ketone can be envisaged through standard organometallic routes, such as the acylation of a cyclooctyl organometallic reagent with cyclopropanecarbonyl chloride or the reaction of a cyclopropyl organometallic reagent with cyclooctanecarbonyl chloride.
Once the cyclooctyl cyclopropyl ketone is obtained, it can be subjected to reductive amination. The reaction proceeds by the nucleophilic attack of ammonia on the ketone's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a cyclopropyl-cyclooctyl imine. The crucial final step is the reduction of this imine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine over the starting ketone. More recently, catalytic methods using hydrogen gas and transition metal catalysts, such as those based on nickel or iron, have been developed for direct reductive amination, offering a greener and more atom-economical approach. d-nb.infonih.gov An interesting dichotomy has been observed in the reductive reactions of amines with cyclopropyl ketones, where rhodium catalysts favor the traditional reductive amination product. nih.gov
Table 1: Reductive Amination Conditions
| Catalyst/Reagent System | Nitrogen Source | Key Features |
|---|---|---|
| NaBH₃CN or NaBH(OAc)₃ | Ammonia | Mild, selective reduction of the imine intermediate. |
| H₂ / Ni or Fe catalyst | Aqueous Ammonia | Catalytic, atom-economical, suitable for large-scale synthesis. d-nb.infonih.gov |
Nucleophilic Substitution Reactions with Halocyclopropanes and Ammonia/Amine Sources
The direct displacement of a halide from a 1-halo-1-cyclooctylcyclopropane substrate by ammonia presents a straightforward theoretical route to the target amine. This reaction would follow a nucleophilic substitution mechanism. The precursor, for instance, 1-bromo-1-cyclooctylcyclopropane, could be synthesized from a suitable cyclooctyl-substituted alkene via dibromocyclopropanation followed by reductive debromination.
However, the direct amination of alkyl halides with ammonia is often plagued by a lack of selectivity. The primary amine product is itself a nucleophile and can react with the starting halide to form secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. To favor the formation of the primary amine, a large excess of ammonia is typically used to ensure it is the statistically dominant nucleophile. The reaction is generally carried out in a sealed tube with a concentrated solution of ammonia in a solvent like ethanol (B145695) to prevent the volatile ammonia from escaping.
Reduction of Nitrile and Amide Precursors
The reduction of nitriles and amides provides reliable pathways to primary amines. These methods involve the synthesis of a suitable precursor, either 1-cyclooctylcyclopropane-1-carbonitrile or 1-cyclooctylcyclopropane-1-carboxamide, followed by reduction.
A particularly effective method for generating 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction. organic-chemistry.orgsynarchive.com This reaction involves treating a nitrile, in this case, cyclooctanecarbonitrile, with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, such as Ti(O-iPr)₄. organic-chemistry.orgwikipedia.org This forms a titanacyclopropane intermediate which then inserts the nitrile group to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, like BF₃·OEt₂, promotes ring contraction to yield the primary cyclopropylamine (B47189) after hydrolysis. wikipedia.org This method is noted for its ability to construct the substituted cyclopropylamine structure in a single key step from a readily available nitrile.
Alternatively, the amine can be accessed from the corresponding carboxylic acid, 1-cyclooctylcyclopropane-1-carboxylic acid. This acid can be prepared from 1-bromo-1-cyclooctylcyclopropane via lithium-halogen exchange followed by carboxylation with carbon dioxide, analogous to the synthesis of 1-cyclopropylcyclopropanecarboxylic acid. nih.govnih.gov The carboxylic acid is then converted to the primary amine via a Curtius rearrangement. nih.gov In this sequence, the carboxylic acid is first converted to an acyl azide (B81097), typically via an acyl chloride or by using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges with loss of nitrogen gas to form an isocyanate, which is then hydrolyzed to the primary amine. A common variation involves trapping the isocyanate with tert-butanol (B103910) to form a Boc-protected amine, which can be deprotected under acidic conditions. nih.govnih.gov
Table 2: Nitrile and Amide Reduction Pathways
| Precursor | Key Reaction | Reagents |
|---|---|---|
| Cyclooctanecarbonitrile | Kulinkovich-Szymoniak Reaction | 1. EtMgBr, Ti(O-iPr)₄; 2. BF₃·OEt₂; 3. H₂O organic-chemistry.orgwikipedia.org |
Gabriel Synthesis Variations for Cyclopropylamines
The Gabriel synthesis offers a classic and effective method for preparing primary amines while avoiding the overalkylation issues seen with direct amination. masterorganicchemistry.comorganicchemistrytutor.com The key to this method is the use of phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.com
The synthesis would begin with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to form the potassium phthalimide salt. This potent nucleophile is then reacted with a 1-halo-1-cyclooctylcyclopropane substrate in an S_N2 reaction to form N-(1-cyclooctylcyclopropyl)phthalimide. Because the nitrogen in the resulting N-alkylphthalimide is attached to two electron-withdrawing carbonyl groups, it is no longer nucleophilic and does not undergo further alkylation. masterorganicchemistry.com The final step is the liberation of the primary amine from the phthalimide group. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) (N₂H₄), which cleaves the N-alkylphthalimide to release the desired this compound and the stable phthalhydrazide (B32825) byproduct. organicchemistrytutor.com Acidic hydrolysis is an alternative but often requires harsher conditions. masterorganicchemistry.com
Cyclopropanation Strategies Leading to this compound Derivatives
An alternative retrosynthetic approach involves forming the cyclopropane (B1198618) ring as a key step. This requires a cyclooctyl-substituted alkene that contains a functional group that is either an amine or can be readily converted to one.
Carbene/Carbenoid Additions to Functionalized Alkenes
Cyclopropanation of an alkene is a fundamental method for forming three-membered rings. This strategy involves the [2+1] cycloaddition of a carbene or a carbenoid species to a carbon-carbon double bond. To synthesize this compound, a suitable starting material would be an alkene like 1-cyclooctyl-1-isocyanoethene or a related nitrogen-containing alkene.
The addition of a methylene (B1212753) carbene (:CH₂) to the double bond of this functionalized alkene would generate the cyclopropane ring. Carbenes are highly reactive, and are typically generated in situ. For example, the Simmons-Smith reaction, which uses a carbenoid formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), is a widely used method that is often compatible with various functional groups. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. While specific examples for cyclooctyl-substituted isocyanoethenes are not prevalent, the general applicability of carbenoid additions to functionalized alkenes suggests this as a viable, albeit challenging, synthetic route.
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation is a powerful strategy for constructing cyclopropane rings, particularly in the context of creating fused bicyclic systems which can serve as precursors to 1-substituted cyclopropylamines. This method involves a molecule containing both the alkene moiety and a carbene or carbenoid precursor, which react internally to form the three-membered ring. The intramolecular nature of the reaction can offer advantages in terms of efficiency and stereocontrol.
Transition-metal catalysis is often employed to facilitate the decomposition of diazo compounds, generating the reactive carbene species required for cyclopropanation. digitellinc.com For instance, rhodium(II) carboxylates are highly effective catalysts for such transformations. digitellinc.comwikipedia.org The reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes insertion into the tethered double bond. wikipedia.org This approach has been successfully applied to generate a variety of bicyclic lactones and ketones, which can be further elaborated into the desired amine functionality through methods like the Curtius rearrangement.
Another approach utilizes lithium amide-induced intramolecular cyclopropanation of unsaturated terminal epoxides. organic-chemistry.org This method avoids the use of potentially unstable diazo compounds and provides an efficient route to bicyclo[n.1.0]alkanes. organic-chemistry.org The stereospecificity of these reactions is a key advantage, allowing for the synthesis of enantiomerically enriched products if chiral starting materials are used. organic-chemistry.org While direct application to this compound synthesis is not documented, these methods provide a conceptual framework for designing a suitable precursor that could undergo intramolecular cyclization to form the core cyclopropyl structure.
| Precursor Type | Catalyst/Reagent | Product Type | Key Features |
| Allyl Diazoacetates | Rhodium(II) Catalysts | Bicyclo[3.1.0]hexanones | Efficient formation of fused ring systems. digitellinc.com |
| Unsaturated Epoxides | Lithium Amides (e.g., LTMP) | Bicyclo[n.1.0]alkanols | Stereospecific; avoids diazo compounds. organic-chemistry.org |
| I(III)/S(VI) Ylides | Rhodium(II) Catalysts | Bicyclic Sulfoxonium Salts | Diazo-free carbene generation; forms stable, functionalizable products. digitellinc.com |
Metal-Catalyzed Cyclopropanation Reactions
Metal-catalyzed intermolecular cyclopropanation is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a transition metal catalyst. wikipedia.org Copper and rhodium complexes are the most common catalysts, effectively mediating the transfer of a carbene fragment to an alkene. wikipedia.org
For the synthesis of precursors to this compound, a suitable alkene such as cyclooctylidenemethylethylene could theoretically be reacted with a carbene source like ethyl diazoacetate or diazoacetonitrile. The resulting cyclopropyl ester or nitrile is a versatile intermediate that can be converted to the target amine. The choice of catalyst and the substituents on the diazo compound can influence the reaction's efficiency and diastereoselectivity. wikipedia.org For example, bulkier ester groups on diazoacetates tend to favor the formation of the E (trans) diastereomer. wikipedia.org
Recent advancements have focused on developing more sustainable and safer protocols, including the use of in-situ generated diazo compounds and biocatalytic approaches to broaden the scope and improve the selectivity of these reactions. rochester.edu
| Catalyst System | Carbene Precursor | Alkene Substrate | Product |
| Rhodium(II) Acetate | Ethyl Diazoacetate | Various Olefins | Cyclopropyl Esters wikipedia.org |
| Copper(I) Complexes | Phenyliodonium Ylide | Various Alkenes | 1-Nitrocyclopropyl Carboxylates acs.org |
| Engineered Myoglobin | Diazoacetonitrile | Styrenes, Aliphatic Olefins | Cyanocyclopropanes rochester.edu |
| Palladium(0) | (Trimethylsilyl)diazomethane | 1,1-Diborylalkenes | Polyfunctionalized Cyclopropanes |
Stereoselective and Enantioselective Synthesis of this compound and its Analogs
The presence of a quaternary stereocenter in this compound means it is a chiral molecule. In pharmaceutical and agrochemical contexts, it is often crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. The following sections detail modern strategies to achieve this stereochemical control.
Asymmetric Reductive Amination Techniques
Asymmetric reductive amination is a highly effective method for producing chiral amines from prochiral ketones. youtube.com This one-pot process typically involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced enantioselectively by a chiral catalyst and a reducing agent. youtube.comnih.gov
For the synthesis of enantiomerically enriched this compound, a plausible precursor would be cyclooctyl cyclopropyl ketone. This ketone could be reacted with an amine source (like ammonia) in the presence of a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for this transformation, capable of activating the intermediate imine towards reduction with high enantioselectivity. nih.gov Alternatively, biocatalytic approaches using engineered enzymes such as ene-reductases or aminotransferases offer a green and highly selective route. Recent work has demonstrated the power of combining organocatalyzed condensation with biocatalytic reduction in a one-pot cascade to achieve the asymmetric α-benzylation of cyclic ketones, a strategy adaptable to other alkyl groups. nih.gov
| Ketone Substrate Type | Catalyst System | Reducing Agent | Key Outcome |
| α-Branched Cyclic Ketones | Chiral Phosphoric Acid | Hantzsch Ester | Generates N-containing quaternary stereocenters with high ee. nih.gov |
| Cyclic Ketones | Organobismuth catalyst + Ene-Reductase (Biocatalyst) | Glucose (for NADPH regeneration) | One-pot chemoenzymatic cascade for formal asymmetric α-alkylation. nih.gov |
| Aldehydes/Ketones | SPINOL-derived borophosphates | Pinacolborane | Provides chiral amines with very good yields and enantioselectivities. |
Chiral Auxiliary and Ligand-Mediated Approaches
The use of chiral auxiliaries is a classical yet reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a diastereoselective reaction, and is then cleaved to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com
For synthesizing chiral 1-alkylcyclopropylamines, one could employ an amide derived from a chiral amine like pseudoephedrine. nih.gov Alkylation of the enolate of a pseudoephedrine amide derived from cyclopropanecarboxylic acid with a cyclooctyl halide would proceed diastereoselectively. Subsequent removal of the auxiliary would furnish chiral 1-cyclooctylcyclopropanecarboxylic acid, which could then be converted to the target amine via a Curtius or Hofmann rearrangement. Evans oxazolidinones are another class of widely used auxiliaries that provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org
In metal-catalyzed reactions, enantioselectivity can be induced by using chiral ligands that coordinate to the metal center. These chiral ligands create a chiral environment around the active site, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This is particularly relevant for enantioselective cyclopropanation, as discussed in the next section.
| Auxiliary/Ligand Type | Reaction Type | Substrate | Key Features |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Carboxylic Acid Amides | High diastereoselectivity for forming α- and α,α-disubstituted acids. nih.gov |
| Evans Oxazolidinones | Asymmetric Alkylation/Aldol | N-Acyl Oxazolidinones | Highly predictable and reliable stereochemical outcomes. wikipedia.org |
| Camphorsultam | Michael Addition, Claisen Rearrangement | N-Acyl Camphorsultams | Superior induction compared to oxazolidinones in some cases. wikipedia.org |
| Chiral Phosphoric Acids | Asymmetric Amination | α-Branched Ketones | Acts as a chiral Brønsted acid catalyst to control enantioselectivity. nih.gov |
Enantioselective Cyclopropanation Methodologies
Enantioselective cyclopropanation offers the most direct route to chiral cyclopropanes, establishing the stereocenter during the formation of the three-membered ring itself. These methods typically fall into two categories: metal-based catalysis with chiral ligands or biocatalysis with engineered enzymes.
Catalytic systems based on chiral rhodium(II) or copper(I) complexes are well-established for the asymmetric cyclopropanation of alkenes with diazo compounds. rochester.eduacs.org For example, copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-based ligands can catalyze the reaction of styrenes with diazoesters to produce chiral cyclopropanes with high enantioselectivity. acs.org A similar strategy could be envisioned for a cyclooctyl-substituted alkene. Phase-transfer catalysis using Cinchona-derived ammonium salts has also been shown to be effective for the enantioselective cyclopropanation of certain Michael acceptors, yielding products with two quaternary centers. nih.gov
Biocatalysis has emerged as a powerful alternative. Engineered enzymes, particularly heme proteins like myoglobin, have been repurposed as "carbene transferases" to catalyze cyclopropanation reactions with exceptional levels of diastereo- and enantioselectivity (often >99% de/ee). rochester.edu These biocatalysts can accept a broad range of olefin substrates and carbene precursors, offering a practical and environmentally benign path to valuable chiral cyclopropane building blocks. rochester.edu
| Catalyst System | Carbene Precursor | Substrate Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Cu(I) / Chiral Ligand | Phenyliodonium Ylide from Methyl Nitroacetate | Various Alkenes | Up to 95:5 dr; up to 97.5% ee acs.org |
| Engineered Myoglobin (Mb) | Diazoacetonitrile | Vinylarenes | Up to >99% de; up to >99% ee rochester.edu |
| Cinchona Ammonium Salts (Phase Transfer) | 2-Bromomalonate Esters | Pyridyl-acrylonitriles | Complete diastereoselection; up to 83% ee nih.gov |
| Ru-Porphyrins | Diazoacetonitrile | Styrene Derivatives | Moderate (20–50% de); moderate (41–71% ee) rochester.edu |
Chemical Reactivity and Transformation of 1 Cyclooctylcyclopropan 1 Amine
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom of 1-Cyclooctylcyclopropan-1-amine makes it a potent nucleophile and a base, enabling a variety of reactions at this center.
The primary amine of this compound can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. However, achieving selective mono-alkylation is a significant challenge because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events. youtube.com
Direct alkylation with a simple alkyl halide, such as methyl iodide, would likely yield a mixture of the mono- and di-alkylated products, as well as the quaternary ammonium salt. youtube.com The steric hindrance provided by the cyclooctyl and cyclopropyl (B3062369) groups can slow the rate of alkylation but does not typically suffice to prevent overalkylation completely.
Strategies for Controlled Mono-alkylation:
To favor the formation of the secondary amine, several strategies can be employed:
Use of a Large Excess of the Amine: By using a large excess of this compound relative to the alkylating agent, the probability of the electrophile reacting with the starting primary amine over the mono-alkylated product is increased. youtube.com
Reductive Amination: A more controlled and widely used method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This avoids the use of alkyl halides and the problem of overalkylation.
Protecting Group Strategy: An indirect method involves converting the primary amine into a derivative that is less prone to overalkylation, such as a sulfonamide. youtube.com The sulfonamide can be deprotonated with a base to form a nucleophile, which is then alkylated. Subsequent removal of the sulfonamide protecting group yields the desired mono-alkylated secondary amine. youtube.com
The table below illustrates typical conditions for the mono-alkylation of sterically hindered primary amines, which are analogous to the target compound.
| Alkylation Method | Electrophile/Reagent | Catalyst/Conditions | Product Type | Selectivity |
| Direct Alkylation | Alkyl Bromide | Large excess of amine, K₂CO₃ | Secondary Amine | Mixture with polyalkylated products |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Acetic Acid, Dichloroethane | Secondary Amine | High for mono-alkylation |
| Sulfonamide Method | 1. TsCl, Pyridine2. NaH, Alkyl Iodide3. HBr/Phenol | Stepwise reaction | Secondary Amine | Excellent for mono-alkylation |
This table presents generalized data for sterically hindered primary amines due to the absence of specific literature for this compound.
Acylation: this compound readily reacts with acyl chlorides or acid anhydrides in an addition-elimination reaction to form N-substituted amides. libretexts.org The reaction is typically fast and exothermic. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct formed when using acyl chlorides. libretexts.orgyoutube.com The steric bulk around the amine may slow the reaction rate compared to unhindered amines, potentially requiring slightly elevated temperatures.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. sigmaaldrich.comorganic-chemistry.org Sulfonamides are important derivatives in medicinal chemistry and can also serve as protecting groups for amines. sigmaaldrich.com The reaction of cyclopropylamines with sulfonyl chlorides is a well-established transformation. sigmaaldrich.com
| Reaction | Reagent | Base | Solvent | Product |
| Acylation | Acetyl Chloride | Pyridine | Dichloromethane | N-(1-Cyclooctylcyclopropyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | Tetrahydrofuran | N-(1-Cyclooctylcyclopropyl)-4-methylbenzenesulfonamide |
This table presents expected products based on established reactivity patterns of primary amines.
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by a mild acid and is reversible. libretexts.orglibretexts.org Water is eliminated during the reaction, and its removal (e.g., by azeotropic distillation) can drive the equilibrium towards the imine product. youtube.com The pH must be carefully controlled; optimal rates are often observed around pH 5. libretexts.org
The mechanism proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration yields the imine. libretexts.org Due to the steric hindrance of the cyclooctyl and cyclopropyl groups, the reaction with sterically demanding ketones may be slow.
Enamine formation occurs with secondary amines, so it is not a direct reaction of the starting material but could occur if the amine is first mono-alkylated. libretexts.org
Electrophilic Amination: The term "electrophilic amination" typically refers to the reaction of a carbon nucleophile with an electrophilic nitrogen source to form a C-N bond. wikipedia.org The amine functionality of this compound is nucleophilic, not electrophilic. Therefore, it would not undergo electrophilic amination in the traditional sense. It could, however, react with an electrophilic aminating agent (e.g., a hydroxylamine (B1172632) derivative), though this is not a common transformation for simple primary amines. wikipedia.orgorganic-chemistry.org
Nitrosation: Primary amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. libretexts.org For primary alkylamines, these diazonium salts are highly unstable and readily decompose, even at low temperatures, to release nitrogen gas and form a carbocation. nih.govwikipedia.org This carbocation can then react with any nucleophiles present, leading to a mixture of products, including alcohols and alkenes, and often undergoes rearrangements. libretexts.org Given the structure of this compound, this reaction would likely lead to a complex mixture of ring-opened and rearranged products in addition to substitution products.
Reactions Involving the Cyclopropane (B1198618) Ring
The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis.
In the presence of a strong acid, this compound will first be protonated at the nitrogen to form the corresponding ammonium salt. Further protonation is not required for ring opening, as the ammonium group acts as a strong sigma-withdrawing group, weakening the adjacent C-C bonds of the cyclopropane ring. nih.gov
Studies on similar cyclopropylamine (B47189) systems have shown that electrophilic ring-opening can occur. nih.gov The cleavage is driven by the relief of ring strain. For 1-substituted cyclopropylamines, the reaction is initiated by an electrophile (like a proton from a superacid) and can lead to cleavage of either the vicinal (adjacent to the substituent) or distal (opposite to the substituent) bonds. nih.gov For trans-2-phenylcyclopropylamine hydrochloride, it has been shown that ring opening occurs at the distal C2-C3 bond, a result attributed to the electron-withdrawing nature of the ammonium group and charge-repulsive effects in the transition state. nih.gov
In the case of this compound, treatment with a strong acid would likely lead to the formation of a carbocationic intermediate after the ring opens. This intermediate would then be trapped by a nucleophile (e.g., the solvent or the counter-ion of the acid), leading to a variety of functionalized acyclic products. The regioselectivity of the ring-opening would be influenced by the relative stability of the possible carbocationic intermediates. stackexchange.comechemi.com
Nucleophilic Ring-Opening Reactions
The cyclopropane ring in 1-alkyl-1-aminocyclopropane derivatives, such as this compound, is generally resistant to nucleophilic attack due to the lack of significant ring polarization. Unlike donor-acceptor cyclopropanes, where an electron-withdrawing group facilitates nucleophilic addition, these non-activated systems require harsh conditions or specific activation to undergo ring-opening.
Ring-opening hydroarylation of non-donor-acceptor cyclopropanes has been achieved using a strong Brønsted acid in conjunction with a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP). researchgate.net This suggests that under strong acidic conditions, protonation of the amine group in this compound could potentially facilitate a ring-opening reaction, though this would likely require forcing conditions.
More commonly, ring-opening is achieved after an initial transformation of the amino group. For instance, if the amine is protected (e.g., as a carbamate), subsequent oxidative processes can lead to intermediates that are susceptible to nucleophilic attack. epfl.chresearchgate.net In one strategy, protected aminocyclopropanes are transformed into 1,3-dielectrophilic intermediates, which can then react with various nucleophiles. epfl.ch The initial step often involves oxidation, followed by the addition of a nucleophile to open the ring.
Table 1: Representative Nucleophilic Ring-Opening of Activated Aminocyclopropane Systems
This table illustrates transformations on analogous systems, as direct data for this compound is not available.
Aminocyclopropane Type Activation Method Nucleophile Product Type Reference Example N-Acyl/Sulfonyl Aminocyclopropane Oxidative Halogenation (e.g., NIS) Alcohols (e.g., MeOH) γ-Halo-N,O-acetal epfl.chresearchgate.net Arylcyclopropane Brønsted Acid (TfOH in HFIP) Electron-rich Arenes γ-Aryl Propylamine researchgate.net 2-(1-Alkynyl-cyclopropyl)pyridine Gold(III) Catalysis Amines, Alcohols, Indoles Indolizine Derivatives rsc.org
Metal-Catalyzed Ring Transformations and Rearrangements
Transition metal catalysis provides a powerful avenue for the transformation of cyclopropane rings, often under milder conditions than purely thermal or acid/base-catalyzed methods. For derivatives of this compound, several types of metal-catalyzed reactions can be envisioned.
Gold-catalyzed ring-opening of 1-alkynyl-cyclopropylpyridine derivatives with various nucleophiles has been shown to produce structurally diverse indolizines. rsc.org This type of reaction involves the activation of the alkyne by the gold catalyst, which facilitates the ring-opening of the adjacent cyclopropane. While this compound lacks an activating alkyne, this highlights a strategy where functionalization of the cyclooctyl or amine group could enable such catalysis.
More directly relevant are photoredox and cobalt co-catalyzed ring-opening/acceptorless dehydrogenative functionalizations of mono-donor cyclopropanes, which lead to allylic N,O-acyl-acetal derivatives. researchgate.net This approach suggests that single-electron transfer (SET) mechanisms, initiated by a metal catalyst, can effectively induce ring-opening even in non-activated systems.
Furthermore, nickel-catalyzed reductive cross-coupling reactions have been developed to arylate cyclopropylamine NHP esters, demonstrating a method to form C-C bonds at the quaternary carbon without ring-opening. nih.gov While this doesn't open the ring, it showcases metal-catalyzed functionalization at the C1 position.
Oxidative and Reductive Transformations of the Cyclopropane Moiety
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under oxidative conditions, often proceeding through radical intermediates. For aminocyclopropanes, single-electron transfer (SET) from the nitrogen atom is a common initiation step.
Photoredox catalysis, using organic dyes or even benzophenone, can promote the oxidative ring-opening of cyclopropylamides to form fluorinated imines. epfl.chresearchgate.net This process is initiated by oxidation of the amide to form a radical cation, which triggers the cleavage of a distal C-C bond of the cyclopropane ring. A similar radical-triggered ring-opening has been harnessed to develop a fluorescent probe for detecting hydroxyl radicals, where an aminocyclopropane moiety releases a fluorophore upon reaction with the radical. rsc.org
In enzymatic systems, 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a non-heme iron-containing enzyme, catalyzes the oxidative ring-opening of ACC to produce ethylene, a key plant hormone. nih.govnih.govfrontiersin.org This biological transformation underscores the inherent susceptibility of the aminocyclopropane motif to oxidative cleavage, a process that involves molecular oxygen and an Fe(II) center. nih.govnih.gov While this is specific to ACC, it demonstrates the feasibility of oxidative ring fragmentation.
Reductive transformations are less common but can also lead to ring-opening, typically through radical pathways initiated by a reducing agent or photoredox catalysis.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Transition States
The mechanisms governing the transformations of aminocyclopropanes are diverse.
Nucleophilic and Acid-Catalyzed Ring-Opening: For non-activated cyclopropanes, acid-catalyzed ring-opening likely proceeds via an S_N1-type mechanism. researchgate.net Protonation of the ring or a substituent generates a carbocationic intermediate, which is then trapped by a nucleophile. The stability of this carbocation dictates the regioselectivity of the ring-opening. In contrast, reactions on activated systems, such as those initiated by photoredox catalysis, can proceed through an S_N2-like nucleophilic attack on a radical cation intermediate. researchgate.net
Oxidative Ring-Opening: The dominant pathway for oxidative transformations involves the formation of a radical cation. nih.gov Single-electron transfer from the amine or a protected derivative generates an aminium radical cation. This intermediate undergoes rapid C-C bond fragmentation of the strained cyclopropane ring to yield a distonic radical cation (where the charge and radical are separated). This reactive intermediate can then be trapped by nucleophiles or undergo further rearrangement or cyclization. epfl.chnih.gov
Enzymatic Reactions: In the case of enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase, the reaction proceeds through a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent mechanism. nih.gov Mechanistic studies suggest that an active site tyrosine residue acts as a nucleophile, attacking the cyclopropane ring of the substrate-PLP adduct to initiate ring cleavage. nih.gov
Kinetic Studies of Reactivity Profiles
While specific kinetic data for this compound are unavailable, general principles can be drawn from related systems.
Alkyl Halide Reactivity Analogy: The reactivity in substitution reactions often follows trends seen with alkyl halides. S_N2-type reactions are bimolecular, with rates dependent on the concentration of both the substrate and the nucleophile. msu.eduyoutube.com They are sensitive to steric hindrance, meaning attack at the more substituted carbon of the cyclopropane ring would be slower. youtube.comyoutube.com S_N1-type reactions are unimolecular, with the rate-determining step being the formation of a carbocation; the rate depends only on the substrate concentration. msu.edu Tertiary carbocations, such as one potentially formed from this compound, are relatively stable, suggesting an S_N1 pathway is plausible under strongly ionizing conditions. msu.edu
Enzymatic Kinetics: Studies on ACC deaminase reveal that the Cα-Cβ bond cleavage step is at least partially rate-limiting under k_cat/K_m conditions. nih.gov Pre-steady-state kinetic analysis of this enzyme and its mutants has been crucial in identifying kinetically competent intermediates and understanding the sequence of events, including substrate binding, aldimine exchange, and ring cleavage. nih.gov
Table 2: Factors Influencing Reaction Rates in Analogous Amine/Halide Systems
Factor Influence on S_N1 Rate Influence on S_N2 Rate Relevance to Cyclopropane Chemistry Substrate Structure (Sterics) Increases (more stable carbocation) Decreases (steric hindrance) The tertiary nature of the C1-amine favors S_N1-type pathways and disfavors S_N2 attack at C1. Nucleophile Strength No effect on rate Increases rate Strong nucleophiles are required for S_N2-type openings, while weak nucleophiles can act in S_N1 pathways. msu.edu Leaving Group Ability Increases rate Increases rate In ring-opening, the "leaving group" is part of the ring; its effective ability is enhanced by ring strain and electronic activation. youtube.com Solvent Polarity Increases rate (stabilizes carbocation) Slight effect Highly polar, non-nucleophilic solvents like HFIP can promote S_N1-type ring-opening. researchgate.net
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control
The stereochemical outcome of reactions involving the cyclopropane ring is highly dependent on the mechanism. masterorganicchemistry.comwikipedia.org
Ring-Opening Reactions:
S_N2-type Mechanisms: An S_N2 attack proceeds with inversion of configuration at the electrophilic carbon. youtube.com If a nucleophile were to attack one of the methylene (B1212753) carbons of the cyclopropane ring in this compound (a less likely scenario without specific activation), it would lead to a predictable stereochemical outcome.
S_N1-type Mechanisms: Reactions proceeding through a planar carbocation intermediate typically lead to racemization, producing a mixture of stereoisomers. msu.edu
Radical Mechanisms: Reactions involving radical intermediates can often lead to mixtures of diastereomers, as the radical may not retain the stereochemistry of the starting material.
Enantioselective Control: Achieving enantioselectivity in these transformations requires the use of chiral catalysts or reagents. rsc.org For instance, chiral phosphoric acids have been used to achieve enantioselective ring-opening of certain aminocyclopropanes. researchgate.net In enzymatic reactions, the highly structured active site of the enzyme dictates the stereochemical outcome. For example, studies on the enzymatic ring-opening of substituted 1-aminocyclopropanecarboxylic acids show that the enzyme processes stereoisomers with distinct efficiency, leading to a highly stereospecific transformation. nih.govacs.orgacs.org Michael-initiated ring closure (MIRC) reactions, a common method for synthesizing cyclopropanes, can be rendered highly enantioselective by using chiral phase-transfer catalysts or chiral nucleophiles, demonstrating that asymmetric induction is a viable strategy in cyclopropane chemistry. rsc.org
Spectroscopic Data for this compound Currently Unavailable
A thorough search of scientific literature and chemical databases has revealed no publicly available experimental or detailed predicted spectroscopic data for the compound This compound . This includes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data.
As a result, it is not possible to provide the specific, in-depth analysis and data tables requested for the advanced spectroscopic characterization of this molecule. Generating content for the specified outline, which includes detailed discussions of ¹H NMR, ¹³C NMR, 2D NMR techniques, dynamic NMR studies, and IR spectroscopy, would require access to these spectra.
Scientific analysis and the creation of accurate data tables are contingent on the availability of either experimental results from the synthesis and characterization of the compound or from high-quality, validated computational predictions. Without this foundational data, any attempt to detail the spectroscopic properties of this compound would be speculative and would not meet the standards of scientific accuracy.
Further research or the future publication of the synthesis and analysis of this specific compound would be required to populate the detailed characterization outline as requested.
Advanced Spectroscopic Characterization Methods
Vibrational Spectroscopy
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy would serve as a powerful tool for investigating the vibrational modes of 1-Cyclooctylcyclopropan-1-amine. This technique provides detailed information about the molecular structure and bonding by analyzing the inelastic scattering of monochromatic light. The resulting Raman spectrum would exhibit a series of peaks corresponding to specific vibrational frequencies within the molecule.
For this compound, key vibrational modes of interest would include:
C-H stretching vibrations of the cyclooctyl and cyclopropyl (B3062369) rings, typically observed in the 2800-3000 cm⁻¹ region.
N-H stretching vibrations of the primary amine group, which are expected to appear as one or two bands in the 3300-3500 cm⁻¹ range.
C-N stretching vibrations , which would provide insight into the bond strength between the cyclopropyl ring and the nitrogen atom.
Ring deformation modes of both the cyclooctyl and the highly strained cyclopropyl rings, which would appear at lower frequencies and are characteristic of their respective structures.
Analysis of the positions, intensities, and polarization of these Raman bands would allow for a detailed assignment of the vibrational modes, offering a vibrational fingerprint of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be crucial for determining the precise elemental composition of this compound. chemrevise.orgmdpi.com Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with very high accuracy, typically to four or five decimal places. chemrevise.org This precision allows for the unambiguous determination of the molecular formula.
For this compound (C₁₁H₂₁N), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). By comparing the experimentally measured mass from HRMS to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence.
Table 1: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₁₁H₂₂N⁺ | 168.1747 |
| [M]⁺˙ | C₁₁H₂₁N⁺˙ | 167.1669 |
This table presents the theoretical exact masses for the protonated molecule and the molecular ion of this compound, which would be determined using HRMS.
Fragmentation Pattern Analysis for Structural Elucidation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions.
For this compound, the fragmentation would likely be governed by the stability of the resulting carbocations and radical species. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org This process leads to the formation of a resonance-stabilized iminium ion.
Expected Fragmentation Pathways:
Alpha-cleavage: The bond between the cyclopropyl ring and the cyclooctyl group could cleave, leading to the formation of a stable cyclopropyliminium ion. Alternatively, cleavage of a bond within the cyclooctyl ring adjacent to the point of attachment could occur. The most abundant fragment ion, known as the base peak, often results from the most stable fragment formed. docbrown.info
Loss of the cyclooctyl group: Cleavage of the bond connecting the cyclooctyl ring to the cyclopropylamine (B47189) moiety would result in a fragment corresponding to the cyclopropylamine cation.
Ring-opening of the cyclopropyl group: The strained three-membered ring could undergo ring-opening upon ionization, leading to a variety of rearranged fragment ions.
By analyzing the mass-to-charge ratios of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of both the cyclooctyl and cyclopropyl groups attached to the amine.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov This technique would provide precise bond lengths, bond angles, and conformational details of this compound.
To perform this analysis, a suitable single crystal of the compound or a crystalline derivative would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
Expected Structural Insights from X-ray Crystallography:
Precise Bond Lengths and Angles: The exact C-C bond lengths within the cyclooctyl and cyclopropyl rings, as well as the C-N bond length, would be determined. The strained nature of the cyclopropyl ring would be evident in its shorter C-C bonds and bond angles deviating significantly from the ideal tetrahedral angle.
Conformation: The preferred conformation of the flexible cyclooctyl ring in the solid state would be revealed.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, showing any hydrogen bonding involving the amine group or other intermolecular forces that dictate the solid-state structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) calculations offer a powerful theoretical framework for investigating the intrinsic properties of molecular systems. For 1-cyclooctylcyclopropan-1-amine, DFT studies would provide a detailed picture of its electronic makeup, preferred three-dimensional arrangements, and spectroscopic characteristics.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay between the strained cyclopropyl (B3062369) ring, the bulky cyclooctyl group, and the electron-donating amine group. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.
In related cyclopropylamine (B47189) systems, the HOMO is typically localized on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, is often distributed across the C-C bonds of the cyclopropyl ring, indicating their susceptibility to electrophilic attack. The large cyclooctyl substituent would be expected to exert steric and electronic effects, subtly modifying the energies and distributions of these frontier orbitals.
A Natural Bond Orbital (NBO) analysis would further elucidate the bonding characteristics, revealing the nature of the C-N bond and the hybridization of the atoms within the cyclopropyl and cyclooctyl rings.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the nitrogen lone pair. |
| LUMO | 2.1 | Distributed across the anti-bonding orbitals of the cyclopropyl ring. |
| HOMO-LUMO Gap | 10.6 | Indicates high kinetic stability. |
Conformational Analysis and Energy Minima
The conformational flexibility of this compound arises from the rotation around the C-C bond connecting the two rings and the various puckering conformations of the cyclooctyl ring. Identifying the global energy minimum and other low-energy conformers is essential for understanding its behavior in different environments.
Computational scans of the potential energy surface by systematically rotating the dihedral angle between the cyclopropyl and cyclooctyl rings would reveal the most stable orientations. It is anticipated that steric hindrance between the amine group and the cyclooctyl ring will play a significant role in determining the preferred conformers. For the parent cyclopropylamine, different conformations arise from the rotation of the amino group relative to the cyclopropane (B1198618) ring.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule.
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies can predict the positions of characteristic IR absorption bands. Key vibrations would include the N-H stretching and bending modes of the amine group, and the C-H and C-C stretching modes of the cyclopropyl and cyclooctyl rings. For cyclopropylamine, computational methods have been used to simulate its IR spectrum. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of the chemical shifts (¹H and ¹³C) and coupling constants provide valuable data for interpreting experimental NMR spectra. The unique electronic environment of the cyclopropyl ring protons and carbons would result in characteristic chemical shifts.
Table 2: Predicted Spectroscopic Data for a Representative Conformer of this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ |
| IR Spectroscopy | C-H Stretch (cyclopropyl) | ~3000-3100 cm⁻¹ |
| ¹H NMR | H (on C attached to N) | δ ~2.5-3.0 ppm |
| ¹³C NMR | C (quaternary cyclopropyl) | δ ~30-40 ppm |
Reaction Pathway and Transition State Calculations for Mechanistic Insights
DFT can be employed to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, locating transition states, and calculating activation energies, researchers can gain insights into the feasibility and selectivity of various chemical transformations. arxiv.org
For instance, the amine group can act as a nucleophile, and the strained cyclopropyl ring can undergo ring-opening reactions under certain conditions. Theoretical studies on the pyrolysis of cyclopropylamine have shown that the process is exothermic and involves the formation of various intermediates. tandfonline.com Similar computational approaches could be applied to understand the reactivity of this compound in reactions such as N-alkylation, acylation, or cycloadditions. rsc.org
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov
Investigation of Dynamic Molecular Behavior
MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its surroundings. These simulations can provide information on:
Conformational Dynamics: Observing the transitions between different low-energy conformers and the timescale of these changes.
Solvation Structure: Analyzing the arrangement of solvent molecules around the amine group and the hydrophobic cyclooctyl and cyclopropyl moieties. This is crucial for understanding its solubility and reactivity in solution.
Intramolecular Hydrogen Bonding: Although less likely in the isolated molecule, intramolecular hydrogen bonding could become relevant in certain conformations or upon protonation.
MD simulations can be particularly useful in understanding how the bulky and flexible cyclooctyl group influences the accessibility of the reactive amine center and the cyclopropyl ring. nih.gov
Conformational Landscapes and Flexibility Analysis
The conformational behavior of this compound is dictated by the intricate interplay between the large, flexible eight-membered cyclooctyl ring and the small, rigid three-membered cyclopropyl group, further influenced by the amino substituent. While direct experimental data for this specific molecule is not available in published literature, a comprehensive understanding can be built from computational studies of its constituent parts.
The cyclooctane (B165968) ring is known to be conformationally complex, with several low-energy structures accessible at room temperature. wikipedia.org Computational studies using molecular dynamics and quantum mechanics have identified a hierarchy of stable conformers. tandfonline.comic.ac.uk The most stable conformation is generally the boat-chair (BC) , which minimizes both angle and torsional strain. wikipedia.orgresearchgate.net Close in energy is the crown conformation, followed by a series of other structures such as the twist-boat-chair, boat-boat, and twist-chair-chair. wikipedia.orgic.ac.ukresearchgate.net The relative populations of these conformers can be temperature-dependent. tandfonline.com
The flexibility arises primarily from the low energy barriers separating the various cyclooctane conformers. The molecule can be conceptualized as a dynamic system where the cyclopropylamine group can occupy different positions relative to the mean plane of the cyclooctyl ring, akin to a "flagpole" on a flexible raft. This flexibility is a key characteristic of many biologically active molecules containing large ring systems, allowing them to adapt their shape to fit into binding pockets. nih.gov
A theoretical conformational analysis would involve mapping the potential energy surface (PES) of the molecule. This is typically achieved using computational methods like Density Functional Theory (DFT) or high-level ab initio calculations. Such a study would identify the geometries of all stable conformers and the transition states that connect them, providing a complete picture of the molecule's dynamic nature.
Table 1: Hypothetical Relative Energies of this compound Conformers
This interactive table presents a hypothetical energy landscape for the primary conformers of this compound, based on established data for substituted cyclooctanes. The boat-chair is set as the reference energy level (0.00 kcal/mol).
| Conformer | Hypothetical Relative Energy (kcal/mol) | Key Structural Feature |
| Boat-Chair | 0.00 | Lowest energy, minimizes strain. wikipedia.orgresearchgate.net |
| Crown | 0.8 - 1.5 | Slightly higher energy than boat-chair. wikipedia.orgic.ac.uk |
| Twist-Boat-Chair | 1.0 - 2.0 | An important intermediate in interconversions. tandfonline.com |
| Boat-Boat | > 3.0 | Higher energy due to transannular interactions. researchgate.net |
Note: These values are illustrative and would require specific DFT calculations for this compound for precise quantification.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools that seek to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. nih.govcore.ac.uk For this compound, QSRR studies would be invaluable for predicting its behavior in chemical reactions without the need for extensive empirical testing.
Correlation of Structural Features with Reactivity (e.g., Nucleophilicity)
The reactivity of this compound is primarily centered on the nitrogen atom's lone pair of electrons, making it a nucleophile. The nucleophilicity of an amine is a measure of its ability to donate this electron pair to an electrophile. masterorganicchemistry.com This property is governed by a combination of electronic and steric factors, both of which are significantly influenced by the molecule's unique structure.
Electronic Effects:
Inductive Effect: The alkyl groups (cyclooctyl and cyclopropyl) are generally electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity and nucleophilicity compared to ammonia (B1221849). msu.edumsu.edu
Hybridization and Ring Strain: The cyclopropyl group has unique electronic properties due to the high p-character of its C-C bonds, a consequence of its severe ring strain. nih.govnih.gov This can influence the nitrogen atom's hybridization and the availability of its lone pair. Theoretical studies on cyclopropylamine derivatives have explored these electronic contributions. nih.govresearchgate.net The nucleophilicity of amines can be theoretically quantified using DFT-calculated parameters such as the nucleophilicity index (N). researchgate.netresearchgate.netnih.gov
Steric Effects:
Steric Hindrance: The bulky cyclooctyl group presents significant steric hindrance around the amino group. nih.govproquest.com While basicity is less sensitive to steric bulk, nucleophilicity is highly dependent on the accessibility of the nucleophilic center. masterorganicchemistry.com The attack on an electrophile requires a specific trajectory, which can be impeded by the large, flexible cyclooctyl ring. This steric hindrance is a critical descriptor in any QSRR model for this compound.
A QSRR model for the nucleophilicity of this compound would correlate these features, quantified by molecular descriptors, with experimentally or computationally determined reactivity data.
Table 2: Key Molecular Descriptors for a QSRR Model of Nucleophilicity
This table outlines the types of descriptors that would be calculated and used in a QSRR study to predict the nucleophilicity of this compound.
| Descriptor Class | Specific Descriptor Example | Relevance to Nucleophilicity |
| Electronic | Calculated pKa | Measures basicity, which often correlates with nucleophilicity. msu.edu |
| Nitrogen Atom Partial Charge | Indicates electron density at the nucleophilic center. | |
| HOMO Energy | Higher HOMO energy generally correlates with greater nucleophilicity. nih.gov | |
| Nucleophilicity Index (N) | A DFT-derived parameter specifically designed to quantify nucleophilic character. researchgate.net | |
| Steric | Steric Parameter (e.g., Charton's ν) | Quantifies the bulk of the substituents around the nitrogen. |
| Exposed Surface Area of Nitrogen | Measures the accessibility of the nitrogen lone pair. | |
| Conformational Occupancy | The population of conformers with accessible vs. hindered nitrogen. | |
| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule. |
Predictive Modeling for Chemical Transformations
Building on QSRR principles, predictive models can be developed to forecast the outcomes of specific chemical transformations involving this compound. These models often employ machine learning algorithms trained on large datasets of chemical reactions. nih.govmdpi.comacs.org
For instance, a model could be trained to predict the rate constant for the reaction of this compound with a series of electrophiles. The input for the model would be a set of descriptors for both the amine and the reacting electrophile. The model would learn the complex relationship between these structural features and the reaction rate.
The development of such a model follows a clear workflow:
Data Collection: A dataset of reactions involving structurally diverse amines and electrophiles is assembled. Reaction conditions and outcomes (e.g., reaction rates, yields) are recorded.
Descriptor Calculation: A wide range of molecular descriptors (as described in Table 2) are calculated for all reactants. nih.govacs.org
Model Training: A machine learning algorithm (e.g., multiple linear regression, support vector machines, or neural networks) is used to build a mathematical model that links the descriptors to the reaction outcome. nih.govnih.govacs.org
Validation: The model's predictive power is rigorously tested on a separate set of data (a test set) that was not used during training. core.ac.uknih.gov
Once validated, the model could be used to screen virtual libraries of reactants to identify optimal conditions for a desired transformation or to predict the potential for side reactions. For a molecule like this compound, such models could predict its reactivity in key transformations like N-alkylation, acylation, or its performance as an organocatalyst, thereby accelerating research and development. acs.orgacs.org
Synthetic Utility and Role As a Building Block in Organic Synthesis
Application as a Chiral or Achiral Building Block for Complex Molecules
1-Cyclooctylcyclopropan-1-amine can serve as a versatile scaffold in both achiral and chiral forms for the construction of intricate molecular architectures. The rigid cyclopropane (B1198618) ring, fused to a large cyclooctyl group, can impart unique conformational constraints on target molecules, a desirable feature in medicinal chemistry and materials science.
As an achiral building block , the title compound can be incorporated into larger structures to introduce a sterically demanding and lipophilic moiety. The synthesis of various biologically active compounds containing cyclopropylamine (B47189) units highlights the importance of this structural motif. nih.gov For instance, bicyclic cyclopropylamines have been synthesized from amino acid derivatives, demonstrating the utility of cyclopropylamines as core structures. clockss.org The bulky cyclooctyl group in this compound would be expected to enhance proteolytic stability in peptide-based therapeutics due to its size. nih.gov
In its chiral form , enantiomerically pure this compound represents a valuable precursor for the synthesis of asymmetric molecules. The chiral center at the carbon bearing the amine and cyclooctyl groups can direct the stereochemical outcome of subsequent reactions. The resolution of chiral cyclopropylamines is a well-established field, with methods such as diastereomeric salt formation using chiral resolving agents like tartaric acid or through chiral column chromatography being common. wikipedia.orgnih.gov The synthesis of new chiral ligands from pinene-derived chiral cyclopropylamines underscores their importance in asymmetric catalysis. rsc.org
Table 1: Potential Applications of this compound as a Building Block
| Application Area | Role of this compound | Potential Advantage |
| Medicinal Chemistry | Scaffold for novel therapeutics | Introduction of a unique, sterically hindered, and lipophilic group; potential for enhanced metabolic stability. |
| Asymmetric Synthesis | Chiral precursor for asymmetric ligands or catalysts | Control of stereochemistry in subsequent transformations. |
| Materials Science | Monomer for specialty polymers | Imparting rigidity and specific conformational properties to the polymer backbone. |
Derivatization and Functionalization Strategies for Novel Chemical Scaffolds
The primary amine functionality of this compound is a key handle for a wide array of derivatization and functionalization reactions, enabling the construction of novel chemical scaffolds. Common derivatization strategies for primary amines, such as acylation, alkylation, and sulfonylation, can be readily applied. researchgate.net
Acylation with various acylating agents (e.g., acid chlorides, anhydrides) would yield the corresponding amides. This is a fundamental transformation for creating peptide bonds or introducing other functional groups. For instance, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride is commonly used for the analysis and purification of amines. thermofisher.comnih.gov
Alkylation can be achieved through reductive amination with aldehydes or ketones, or by reaction with alkyl halides. These methods allow for the introduction of diverse substituents on the nitrogen atom, leading to secondary or tertiary amines with varied steric and electronic properties.
Formation of Heterocycles: The primary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or dihydropyridine (B1217469) core, which are prevalent in many biologically active molecules.
The steric bulk of the cyclooctyl and cyclopropyl (B3062369) groups may necessitate harsher reaction conditions or the use of specialized reagents to overcome steric hindrance. However, this steric crowding can also be advantageous, potentially leading to higher selectivity in certain reactions.
Table 2: Representative Derivatization Reactions for Primary Amines
| Reaction Type | Reagent Example | Product Type |
| Acylation | Benzoyl chloride | N-(1-Cyclooctylcyclopropyl)benzamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-Cyclooctylcyclopropyl)toluene-4-sulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-1-cyclooctylcyclopropan-1-amine |
| Michael Addition | Methyl acrylate | Methyl 3-((1-cyclooctylcyclopropyl)amino)propanoate |
Role in Cascade Reactions and Multicomponent Processes
Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single pot. nih.govnih.gov The primary amine of this compound makes it a suitable component for several well-known MCRs.
In the Ugi four-component reaction (U-4CR) , a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. youtube.com The use of this compound in a U-4CR would introduce a highly sterically demanding and conformationally restricted moiety into the product, which could be of interest for creating libraries of compounds for drug discovery.
The Mannich reaction is another three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. organic-chemistry.org this compound could serve as the amine component to generate β-amino carbonyl compounds, which are versatile synthetic intermediates.
Furthermore, the cyclopropylamine moiety itself can participate in cascade reactions initiated by ring-opening of the cyclopropane ring. Under certain conditions (e.g., with Lewis acids or transition metals), the strained three-membered ring can undergo cleavage, leading to the formation of new rings and more complex structures. figshare.com The specific pathways of such cascades would be highly dependent on the reaction conditions and the other functional groups present in the molecule. The design and execution of such cascade reactions can lead to the efficient synthesis of novel polycyclic scaffolds. rsc.orgnih.gov
Table 3: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Components | Potential Product Scaffold |
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-(1-cyclooctylcyclopropyl)carboxamide |
| Mannich Reaction | Formaldehyde, Ketone | β-((1-Cyclooctylcyclopropyl)amino)ketone |
| Strecker Synthesis | Aldehyde, Cyanide Source | α-((1-Cyclooctylcyclopropyl)amino)nitrile |
| Hantzsch Pyridine (B92270) Synthesis | β-Ketoester (2 equiv.), Aldehyde | Dihydropyridine derivative |
Conclusion and Future Research Directions
Summary of Current Understanding and Contributions
1-Cyclooctylcyclopropan-1-amine represents a structurally intriguing yet underexplored molecule. While its synthesis can be envisioned through established methods like the Kulinkovich-Szymoniak reaction and the Curtius rearrangement, specific experimental data on its properties and reactivity are lacking. The current understanding is largely based on extrapolation from the well-documented chemistry of simpler cyclopropylamines. The combination of a bulky, lipophilic cyclooctyl group with the unique cyclopropylamine (B47189) scaffold suggests potential for novel applications in organic synthesis and medicinal chemistry.
Unexplored Reactivity and Synthetic Opportunities
The steric bulk of the cyclooctyl group likely presents both challenges and opportunities. The reactivity of the amine may be attenuated, requiring more forcing reaction conditions. Conversely, this steric hindrance could lead to unique selectivity in reactions. The development of efficient and stereoselective synthetic routes to this compound and its derivatives remains a key challenge. Exploring novel cyclopropanation and amination strategies tailored for such sterically demanding substrates would be a valuable contribution.
Potential for Methodological Advancements in Cyclopropylamine Chemistry
Further investigation into the chemistry of this compound could drive advancements in the broader field of cyclopropylamine chemistry. For instance, studying its ring-opening reactions could reveal new pathways for the synthesis of complex carbocyclic and heterocyclic systems. Furthermore, its use as a scaffold in medicinal chemistry could lead to the discovery of new bioactive compounds and provide a deeper understanding of the structure-activity relationships of large-ring substituted cyclopropylamines. The development of computational models to accurately predict the properties and reactivity of such sterically encumbered molecules would also be a significant step forward.
Q & A
Q. What safety protocols are critical when handling this compound in electrophysiology studies?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles mandatory .
- Ventilation : Use fume hoods for aliquot preparation (TLV = 5 ppm) .
- Emergency procedures : Immediate ethanol rinse for skin contact (5 min) and activated charcoal for ingestion (1 g/kg body weight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
